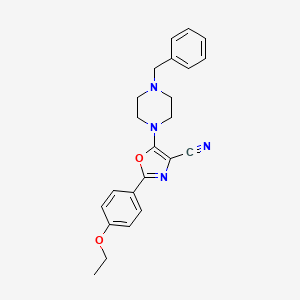![molecular formula C15H21NO5S B4843006 methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4843006.png)
methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate
Overview
Description
Methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate, also known as MMPS, is a chemical compound that has gained significant attention in the scientific community for its potential applications in medicinal chemistry. MMPS is a sulfonamide derivative that exhibits potent inhibitory effects on various enzymes, including carbonic anhydrase and acetylcholinesterase.
Mechanism of Action
The mechanism of action of methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate involves the inhibition of various enzymes, including carbonic anhydrase and acetylcholinesterase. methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate binds to the active site of these enzymes, preventing them from carrying out their normal functions. This leads to a decrease in the activity of these enzymes, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects
methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to exhibit various biochemical and physiological effects. Inhibition of carbonic anhydrase by methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate can lead to a decrease in the production of bicarbonate ions, which can have therapeutic effects in diseases such as glaucoma and epilepsy. Inhibition of acetylcholinesterase by methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate can lead to an increase in the levels of acetylcholine, which can have therapeutic effects in diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate in lab experiments is its potent inhibitory effects on various enzymes, which can make it a useful tool for studying the role of these enzymes in various diseases. However, one of the limitations of using methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate can be challenging, which can limit its availability for use in lab experiments.
Future Directions
There are several future directions for the research on methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate. One potential direction is the development of novel drugs based on methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate that exhibit improved potency and selectivity. Another potential direction is the investigation of the potential therapeutic effects of methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate in various diseases, such as glaucoma, epilepsy, and Alzheimer's disease. Additionally, the development of new synthesis methods for methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate could improve its availability for use in lab experiments. Overall, methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate has significant potential in the field of medicinal chemistry, and further research on this compound could lead to the development of novel drugs for the treatment of various diseases.
Scientific Research Applications
Methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate has been extensively studied for its potential applications in medicinal chemistry, particularly as a lead compound for the development of novel drugs targeting various diseases. methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to exhibit potent inhibitory effects on carbonic anhydrase, an enzyme that plays a crucial role in regulating pH balance in the body. methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate has also been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate a potential candidate for the treatment of diseases such as Alzheimer's disease and glaucoma.
properties
IUPAC Name |
methyl 1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-11-10-13(4-5-14(11)20-2)22(18,19)16-8-6-12(7-9-16)15(17)21-3/h4-5,10,12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCKVQZBZKNCHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4842938.png)
![3-methyl-N-{4-[(phenylacetyl)amino]phenyl}butanamide](/img/structure/B4842950.png)

![2-(2,4-dimethylphenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B4842959.png)
![5,5'-[1,2-ethanediylbis(thio)]bis[1-(4-methoxyphenyl)-1H-tetrazole]](/img/structure/B4842967.png)
![4-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4842970.png)

![N-{[4-ethyl-5-({2-[(3-methyl-2-pyridinyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4842993.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4843000.png)
![4-methyl-N-[1-{[(4-methylbenzyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4843011.png)

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4843030.png)
![(3-bromo-4-fluorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B4843044.png)